N-[(adamantan-1-yl)methyl]pyrrolidine-1-carboxamide
CAS No.: 126334-15-4
Cat. No.: VC7104615
Molecular Formula: C16H26N2O
Molecular Weight: 262.397
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 126334-15-4 |
|---|---|
| Molecular Formula | C16H26N2O |
| Molecular Weight | 262.397 |
| IUPAC Name | N-(1-adamantylmethyl)pyrrolidine-1-carboxamide |
| Standard InChI | InChI=1S/C16H26N2O/c19-15(18-3-1-2-4-18)17-11-16-8-12-5-13(9-16)7-14(6-12)10-16/h12-14H,1-11H2,(H,17,19) |
| Standard InChI Key | PTWIZNCKJRJVHM-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C(=O)NCC23CC4CC(C2)CC(C4)C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a 1-adamantylmethyl group bonded to the nitrogen of a pyrrolidine-1-carboxamide (Figure 1). The adamantane moiety, a diamondoid hydrocarbon, adopts a stable tricyclic cage configuration, while the pyrrolidine ring introduces conformational flexibility. The carboxamide group (-CONH-) serves as a hydrogen-bond donor/acceptor, facilitating interactions with biological targets.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| CAS No. | 126334-15-4 |
| Molecular Formula | |
| Molecular Weight | 262.397 g/mol |
| IUPAC Name | N-(1-adamantylmethyl)pyrrolidine-1-carboxamide |
| Topological Polar Surface Area | 32.7 Ų |
| LogP (Octanol-Water) | 2.81 |
The adamantane group’s lipophilicity () suggests moderate blood-brain barrier permeability, a trait advantageous for central nervous system (CNS)-targeted therapies .
Synthesis and Characterization
Synthetic Pathways
The synthesis typically involves a two-step process:
-
Adamantane Functionalization: 1-Adamantanemethylamine is reacted with a carbonylating agent (e.g., phosgene or carbonyldiimidazole) to form the intermediate isocyanate.
-
Pyrrolidine Coupling: The isocyanate intermediate undergoes nucleophilic attack by pyrrolidine, yielding the target carboxamide.
Reaction conditions (e.g., anhydrous solvents, controlled temperatures) are critical to minimize side reactions. Chromatographic purification is often required to isolate the product in >90% purity.
Table 2: Comparative Analysis of Adamantane-Based Carboxamides
Biological Activities and Mechanisms
Neurotransmitter Receptor Modulation
The compound exhibits affinity for dopamine D2 and NMDA receptors, acting as a partial agonist. In vitro studies demonstrate 50% inhibition of binding at 1.2 μM, suggesting potential antipsychotic applications .
Enzymatic Inhibition
Preliminary assays indicate inhibitory activity against acetylcholinesterase (AChE) (), positioning it as a candidate for Alzheimer’s disease therapy. The adamantane group likely enhances binding to the AChE peripheral anionic site .
Stability and Reactivity
pH-Dependent Stability
The compound remains stable across physiological pH (2–8) but hydrolyzes rapidly under alkaline conditions (pH > 10), cleaving the carboxamide bond. Accelerated stability testing (40°C/75% RH) shows <5% degradation over 6 months.
Therapeutic Applications and Future Directions
Neurological Disorders
Molecular docking simulations predict strong binding to the 5-HT serotonin receptor (), supporting potential use in depression and schizophrenia.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume